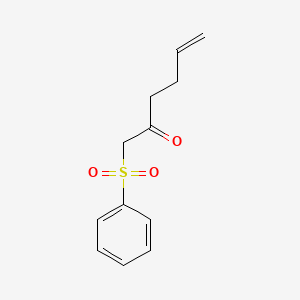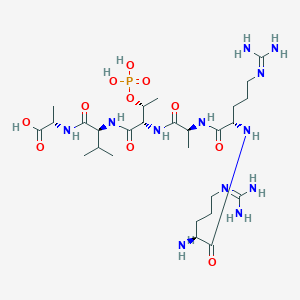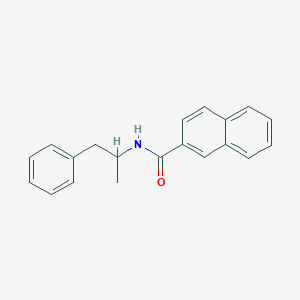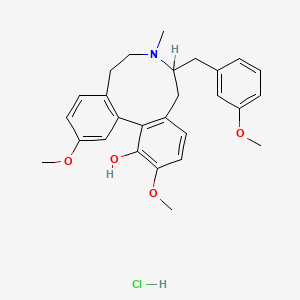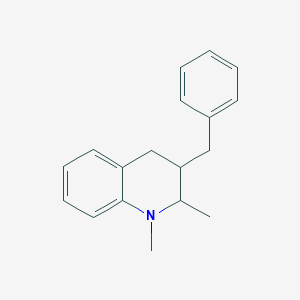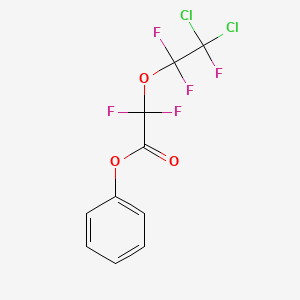
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of phenyl, dichloro, trifluoroethoxy, and difluoroacetate groups, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate typically involves the reaction of phenyl acetate with 2,2-dichloro-1,1,2-trifluoroethanol in the presence of a base. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)acetic acid, while reduction may produce phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)ethanol.
Applications De Recherche Scientifique
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl (2,2,2-trifluoroethoxy)acetate
- Phenyl (2,2-dichloroethoxy)acetate
- Phenyl (2,2-difluoroethoxy)acetate
Uniqueness
Phenyl (2,2-dichloro-1,1,2-trifluoroethoxy)(difluoro)acetate is unique due to the presence of both dichloro and trifluoroethoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
83865-21-8 |
|---|---|
Formule moléculaire |
C10H5Cl2F5O3 |
Poids moléculaire |
339.04 g/mol |
Nom IUPAC |
phenyl 2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H5Cl2F5O3/c11-9(12,15)10(16,17)20-8(13,14)7(18)19-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
YGKORGANFZFYAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(OC(C(F)(Cl)Cl)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


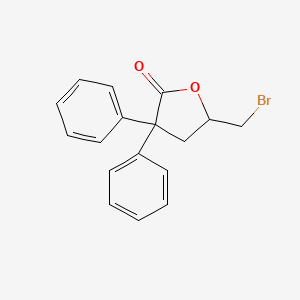
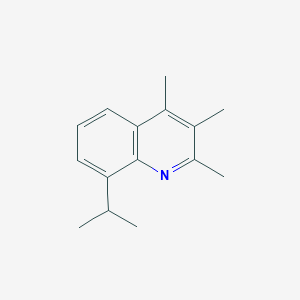
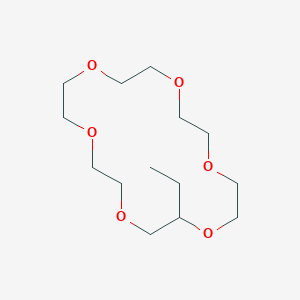
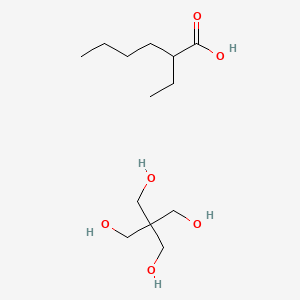
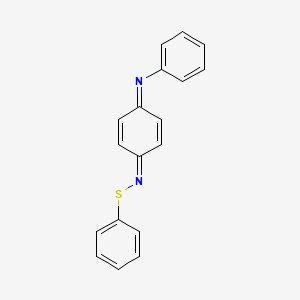
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)


